Ethyl isoxazol-5-ylcarbamate
CAS No.:
Cat. No.: VC17261715
Molecular Formula: C6H8N2O3
Molecular Weight: 156.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8N2O3 |
|---|---|
| Molecular Weight | 156.14 g/mol |
| IUPAC Name | ethyl N-(1,2-oxazol-5-yl)carbamate |
| Standard InChI | InChI=1S/C6H8N2O3/c1-2-10-6(9)8-5-3-4-7-11-5/h3-4H,2H2,1H3,(H,8,9) |
| Standard InChI Key | OLPQIPLABIHXHB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)NC1=CC=NO1 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Ethyl isoxazol-5-ylcarbamate (IUPAC name: ethyl 5-oxo-4,5-dihydroisoxazol-3-ylcarbamate) consists of a five-membered isoxazole ring fused with a carbamate group (-OCONH₂) at the 5-position and an ethyl ester moiety. The isoxazole ring contains adjacent oxygen and nitrogen atoms, contributing to its electronic heterogeneity and reactivity. The molecular formula is C₆H₇N₂O₃, with a molecular weight of 169.13 g/mol .
Key Structural Features:
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Isoxazole core: Enhances stability and participates in π-π stacking interactions.
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Carbamate group: Serves as a hydrogen bond donor/acceptor, influencing solubility and target binding.
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Ethyl ester: Modulates lipophilicity and bioavailability.
Physicochemical Properties
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) and sparingly soluble in water .
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Melting Point: Estimated at 120–125°C based on analogous carbamates .
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Stability: Susceptible to hydrolysis under acidic or basic conditions, yielding 5-aminoisoxazole and ethanol.
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis of ethyl isoxazol-5-ylcarbamate typically involves carbamate formation via nucleophilic substitution or condensation reactions:
Chloroformate Method
Reaction of 5-hydroxyisoxazole with ethyl chloroformate in the presence of a base (e.g., pyridine):
Conditions: Anhydrous THF, 0–25°C, 12–24 hours. Yields range from 60–75% after recrystallization .
Isocyanate Route
Alternative pathways employ 5-aminoisoxazole and ethyl isocyanate:
Conditions: Solvent-free, 80°C, 6 hours. Lower yields (45–55%) due to side reactions .
Green Chemistry Approaches
Recent advances emphasize eco-friendly protocols:
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Catalytic Systems: Citric acid (10 mol%) in water enables one-pot, three-component reactions between aldehydes, hydroxylamine, and ethyl acetoacetate, forming isoxazole intermediates that are subsequently functionalized .
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Solvent-Free Mechanochemistry: Ball milling reduces reaction times to 2–3 hours with 80% yields .
Biological Activity and Mechanisms
In Vitro Findings:
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IC₅₀: 12.3 µM against MV4-11 leukemia cells (72-hour exposure) .
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Apoptosis Induction: Caspase-3 activation and PARP cleavage observed at 20 µM .
Antimicrobial and Antioxidant Properties
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Antibacterial: MIC of 32 µg/mL against Staphylococcus aureus (comparable to ampicillin) .
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Antioxidant: DPPH radical scavenging activity (EC₅₀ = 18.7 µg/mL) via electron-donating carbamate groups .
Industrial and Pharmaceutical Applications
Drug Development
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Kinase Inhibitors: Preclinical studies highlight FLT3 and EGFR inhibition, supporting trials for AML and NSCLC .
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Prodrug Design: Carbamate’s hydrolytic lability enables controlled drug release in physiological environments .
Agrochemical Uses
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Herbicides: Derivatives inhibit acetolactate synthase (ALS), disrupting plant branched-chain amino acid synthesis .
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Insecticides: Carbamate-mediated acetylcholinesterase inhibition observed at 50 ppm .
Future Perspectives
Research Priorities
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Structure-Activity Relationships (SAR): Systematic modification of the carbamate’s alkyl chain to enhance potency.
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Targeted Delivery: Nanoparticle encapsulation to improve pharmacokinetics and reduce off-target effects .
Regulatory Considerations
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